molecular formula C22H22N8O B2372902 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396792-01-0

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2372902
CAS No.: 1396792-01-0
M. Wt: 414.473
InChI Key: XHPVRYHTQZGDSK-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a potent, selective, and orally active inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating proliferation, migration, and survival , and its overexpression is strongly linked to tumor metastasis and poor prognosis. This compound exhibits high potency, with an IC50 value of 1.9 nM against FAK , and demonstrates excellent selectivity over other kinases. Its mechanism involves competing with ATP for binding to the kinase domain of FAK, thereby inhibiting its autophosphorylation at Y397 and subsequent downstream signaling. In preclinical research, this inhibitor has been shown to suppress the growth, invasion, and metastasis of various cancer cell lines , including breast and pancreatic cancers. It is a valuable chemical probe for investigating the complex biological functions of FAK in the tumor microenvironment, cancer stem cells, and drug resistance. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c1-15-24-27-21-12-9-18(28-30(15)21)16-5-7-17(8-6-16)23-22(31)19-10-11-20(26-25-19)29-13-3-2-4-14-29/h5-12H,2-4,13-14H2,1H3,(H,23,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPVRYHTQZGDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core substituted with a triazole moiety, which is known for its diverse biological activities. Its molecular formula is C19H22N6OC_{19}H_{22}N_{6}O with a molecular weight of approximately 342.42 g/mol. The presence of the piperidine ring enhances its bioavailability and pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Compounds containing triazole and pyridazine structures have shown promising antimicrobial effects against various bacterial strains. The mechanism generally involves disruption of microbial cell walls or interference with metabolic pathways essential for bacterial survival .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this one have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The triazole moiety has been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibited growth of E. coli and S. aureus
AnticancerInduced apoptosis in HCT116 colon cancer cells
Anti-inflammatoryReduced TNF-alpha levels in macrophage cultures

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound exhibited an IC50 value of 6.2 μM against HCT116 colon carcinoma cells. This suggests that modifications to the triazole-pyridazine framework can significantly enhance anticancer efficacy .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus at concentrations as low as 10 μg/mL, indicating strong antimicrobial potential .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability with rapid metabolism in liver microsomes. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to evaluate long-term effects and potential toxicity .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a subject of interest in drug development. Key properties include:

  • Antitumor Activity : Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds with similar triazolo-pyridazine structures have been shown to inhibit tumor growth in various cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. This includes potential interactions with kinases and other targets relevant to cancer and inflammatory diseases .

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Inhibition of Kinases : Another research effort focused on the compound's ability to act as a reversible inhibitor of specific kinases implicated in cancer signaling pathways. The results showed that modifications to the piperidine group could enhance selectivity and potency against these targets .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntitumorBreast cancer cell linesInduction of apoptosis
Enzyme InhibitionKinase signaling pathwaysReversible inhibition
Antiviral ActivityViral replication mechanismsInhibition of viral entry

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolo-Pyridazine vs. Triazolo-Pyrimidine: The compound in -amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k), replaces the pyridazine core with pyrimidine. The pyrimidine derivatives exhibit moderate yields (43–56%) and high melting points (249–320°C), indicating crystalline stability .
  • Imidazo-Pyridine and Quinazoline Analogues :
    Compounds in (e.g., 7n, 7o) and (e.g., cpd 3, 4) utilize imidazo[1,2-a]pyridine or quinazoline cores. These lack the triazolo-pyridazine system but retain carboxamide or amine linkages. Their biological activities (unreported here) likely differ due to divergent electronic and steric profiles .

Substituent Variations

  • Piperidine vs. Chlorobenzyl Groups :
    ’s compound, N-(4-chlorobenzyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, shares the triazolo-pyridazine core but replaces the phenyl-pyridazine carboxamide with a piperidine-chlorobenzyl structure. The chlorine atom may enhance lipophilicity and membrane permeability compared to the target compound’s unsubstituted phenyl group .

  • Sulfonamide and Benzamide Derivatives :
    highlights N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives. These retain the triazolo-pyridazine core but replace the pyridazine-carboxamide with a benzamide/sulfonamide group, altering hydrogen-bonding capacity and steric bulk. These derivatives exhibit moderate antimicrobial activity, suggesting the carboxamide’s role in bioactivity .

Reaction Conditions and Yields

  • Triazolo-Pyridazine Synthesis :
    outlines a method for N,N6-substituted triazolo-pyridazin-8-amines using arylalkylamines, K₂CO₃, and DMF at 105°C, yielding colored solids after diethyl ether shredding. This parallels the target compound’s likely multi-step synthesis, though specific details are absent .

  • Triazolo-Pyrimidine Synthesis :
    employs one-pot multi-component reactions for triazolo-pyrimidine carboxamides, achieving moderate yields (43–56%). The target compound’s synthesis may require more specialized conditions due to its dual pyridazine-triazolo systems .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Potential Solubility
Target Compound ~437.5* Piperidin-1-yl, carboxamide Moderate (polar groups)
Compound ~428.9 4-Chlorobenzyl, piperidine Low (chlorine increases lipophilicity)
(5k) 513.09 4-Bromophenyl, trimethoxyphenyl Low (bulky substituents)
Derivatives ~350–400* Benzamide/sulfonamide Variable (depends on substituents)

*Calculated based on structural formulas.

Preparation Methods

Synthesis of 3-Methyl-Triazolo[4,3-b]Pyridazin-6-Amine

Cyclocondensation of 4-Amino-1,2,4-Triazole

The triazolo[4,3-b]pyridazine core is synthesized via cyclocondensation of 4-amino-1,2,4-triazole (8 ) with ethyl acetoacetate under reflux conditions (110°C, 1 hr), yielding intermediate 9 (98% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 80–100°C produces 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ).

Table 1: Reaction Conditions for Triazolo[4,3-b]Pyridazine Formation
Step Reactants Conditions Yield Reference
Cyclocondensation 4-Amino-1,2,4-triazole + ethyl acetoacetate Reflux (110°C, 1 hr) 98%
Chlorination Intermediate 9 + POCl₃ 80–100°C, 4–6 hr 85–90%

Functionalization of the Triazolo[4,3-b]Pyridazine Core

Suzuki-Miyaura Coupling for Aryl Substitution

The 8-chloro intermediate (10 ) undergoes Suzuki-Miyaura cross-coupling with 4-aminophenylboronic acid to introduce the aniline group. Catalysis by Pd(PPh₃)₄ in a 1,4-dioxane/H₂O system (90°C, 12 hr) yields 4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)aniline (11a ).

Table 2: Coupling Reaction Parameters
Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent 1,4-Dioxane/H₂O (3:1)
Temperature 90°C
Time 12 hr
Yield 78%

Synthesis of 6-(Piperidin-1-yl)Pyridazine-3-Carboxylic Acid

Nucleophilic Aromatic Substitution

Pyridazine-3-carboxylic acid is functionalized at the 6-position via nucleophilic substitution with piperidine. Reacting pyridazine-3-carbonyl chloride with piperidine in dichloromethane (DCM) at 0–25°C for 6 hr affords 6-(piperidin-1-yl)pyridazine-3-carbonyl chloride.

Hydrolysis to Carboxylic Acid

The acyl chloride intermediate is hydrolyzed in aqueous NaOH (1M, 25°C, 2 hr) to yield 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (15 ).

Amide Coupling for Final Assembly

Carbodiimide-Mediated Coupling

The target compound is synthesized by reacting 4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)aniline (11a ) with 6-(piperidin-1-yl)pyridazine-3-carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (0–25°C, 12–24 hr).

Table 3: Amide Bond Formation Optimization
Parameter Value
Coupling Agent EDC/HOBt (1.2 equiv each)
Solvent DCM
Temperature 0°C → 25°C
Reaction Time 12–24 hr
Yield 65–72%

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Recent patents describe microwave-assisted cyclization (150°C, 30 min) to accelerate triazolo[4,3-b]pyridazine formation, reducing reaction times from 6 hr to <1 hr.

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : Key signals include δ 9.59 ppm (triazole NH), δ 7.99 ppm (pyridazine C-H), and δ 2.41 ppm (methyl group).
  • HR-MS : [M+H]+ calculated for C₂₃H₂₂N₈O: 451.1945; observed: 451.1938.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patents highlight the use of continuous flow reactors for chlorination and coupling steps, achieving 90% conversion with reduced solvent waste.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 12.5 kg/kg (benchmark for pharmaceutical intermediates).
  • E-Factor : 8.2 (superior to batch methods).

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Oxidative byproducts (e.g., triazolopyridazine imines) are minimized using inert atmospheres (N₂/Ar) and stoichiometric POCl₃.

Low Coupling Yields

Pre-activation of the carboxylic acid with thionyl chloride (SOCl₂) prior to EDC/HOBt coupling improves yields to >75%.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Heterocyclic core formation : Cyclization of pyridazine precursors under reflux with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling (e.g., aryl boronic acid coupling to triazolopyridazine) .
  • Amide coupling : Using peptide coupling reagents (e.g., HATU) or acyl chlorides in solvents like DMF or THF, with bases such as DIPEA to activate carboxyl groups .
  • Piperidine substitution : Nucleophilic aromatic substitution at the pyridazine C6 position under controlled pH (7–9) and temperature (60–80°C) .
    Key Conditions : Optimize yields by maintaining inert atmospheres (argon), using anhydrous solvents, and monitoring reaction progress via TLC or HPLC .

Advanced: How can researchers optimize reaction yields when intermediates are unstable or prone to degradation?

Methodological Answer:

  • Temperature control : Use low-temperature (-78°C to 0°C) conditions for sensitive intermediates, as seen in Grignard or lithiation reactions .
  • In-situ intermediate generation : Avoid isolation of unstable intermediates by proceeding to the next reaction step immediately (e.g., one-pot syntheses) .
  • Stabilizing agents : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation or metal-catalyzed degradation .
  • Purification : Employ rapid chromatography (flash) or crystallization techniques to isolate products before degradation .

Basic: What spectroscopic and computational methods are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on aromatic (δ 7–9 ppm) and amide (δ 2–3 ppm) regions .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for triazolopyridazine cores .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks for absolute stereochemical confirmation .

Advanced: How can computational modeling enhance structural analysis and target interaction studies?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with bromodomains (e.g., BRD4) or kinases, leveraging crystal structures (PDB: 4UB) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to rationalize reactivity and regioselectivity in substitution reactions .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding hypotheses .

Basic: What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

  • Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen) to measure IC₅₀ against c-Met or BRD4 .
  • Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HCT116) to assess antiproliferative effects .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC for direct measurement of target interactions .

Advanced: How can researchers validate target specificity and address off-target effects (e.g., PDE inhibition)?

Methodological Answer:

  • Selectivity panels : Screen against kinase or bromodomain families (e.g., JAK/STAT, PDE isoforms) using broad-spectrum inhibitor libraries .
  • CRISPR knockouts : Generate isogenic cell lines lacking BRD4 or PDEs to isolate compound-specific effects .
  • Metabolic profiling : Use LC-MS to detect off-target metabolites in hepatocyte models .

Basic: How should researchers handle contradictory data between biochemical and cellular assays?

Methodological Answer:

  • Assay conditions : Ensure consistency in buffer pH, ATP concentrations (for kinase assays), and cell permeability .
  • Counter-screens : Validate cellular activity in orthogonal assays (e.g., Western blot for target phosphorylation vs. viability assays) .
  • Proteomics : Perform phosphoproteomic or thermal shift assays to identify unintended targets .

Advanced: What strategies mitigate cardiotoxicity linked to off-target PDE inhibition?

Methodological Answer:

  • Structural optimization : Modify the triazolopyridazine core to reduce PDE affinity while retaining BRD4 activity (e.g., substituent bulk or polarity adjustments) .
  • In vivo models : Monitor heart rate and contractility in rodents via telemetry during toxicity studies .
  • Prodrug approaches : Mask polar groups to limit systemic exposure and cardiac uptake .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

  • Solubility : Use shake-flask or HPLC-UV methods in PBS (pH 7.4) .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to calculate intrinsic clearance .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

  • Substituent scanning : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) at triazolopyridazine C3 or phenyl positions .
  • Free-energy perturbation (FEP) : Predict ΔΔG for binding affinity changes using Schrödinger’s FEP+ .
  • Cocrystal structures : Identify key hydrogen bonds (e.g., with BRD4 acetyl-lysine pocket) to prioritize modifications .

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